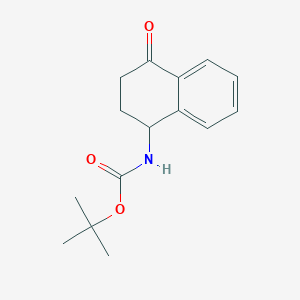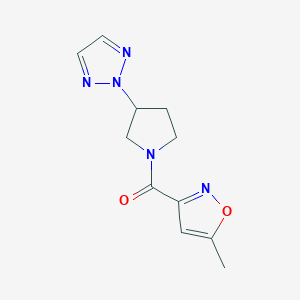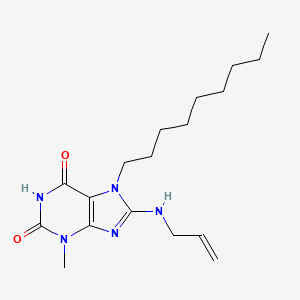![molecular formula C18H19N3O B2876774 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide CAS No. 1436067-70-7](/img/structure/B2876774.png)
2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The pyridine ring is a planar six-membered ring with conjugated pi electrons, similar to benzene. The amide group (-CONH2) is a key functional group in this molecule, which would be expected to participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is susceptible to electrophilic aromatic substitution reactions, while the amide group can participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar amide group would likely make this compound somewhat soluble in polar solvents. The pyridine ring might contribute to its stability and rigidity .Scientific Research Applications
Overview
The chemical compound "2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide" is of significant interest in scientific research due to its potential applications in various fields. This document highlights several studies that explore its applications, excluding any discussions related to drug use, dosages, and side effects, in line with the specified requirements.
Synthetic Routes and Oxidation Reactivity
One area of interest involves the exploration of synthetic routes to related compounds and their oxidation reactivity. Pailloux et al. (2007) described synthetic routes to "2-(pyridin-2-yl)-N,N-diphenylacetamide" and its methylated derivative, providing insights into their chemical oxidation with different agents. This research could offer foundational knowledge for developing novel compounds with enhanced pharmacological profiles or for other scientific applications (Pailloux et al., 2007).
Antimicrobial Activity
Another study by Fahim and Ismael (2019) focused on the synthesis of novel sulfonamide derivatives, including reactions with 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds showed significant antimicrobial activity, highlighting the potential of derivatives of the main compound for use in combating microbial infections (Fahim & Ismael, 2019).
Anticonvulsant Activity
Research into the anticonvulsant properties of related compounds, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, has been conducted by Soyer et al. (2004). These studies evaluate the potential of such derivatives for use in treating seizure disorders, indicating possible therapeutic applications beyond their basic chemical interest (Soyer et al., 2004).
Analgesic and Anti-inflammatory Applications
The exploration of analogues for known analgesic and anti-inflammatory agents also sheds light on potential applications. For instance, adamantyl analogues of paracetamol, a compound structurally similar to the subject of interest, have been synthesized and evaluated for their analgesic properties, suggesting the possibility of developing new pain management solutions (Fresno et al., 2014).
Future Directions
properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12-21(13-17-11-7-8-15(2)19-17)14-18(22)20-16-9-5-4-6-10-16/h1,4-11H,12-14H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKJLBXIABXSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)


![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)
